2-Chlorobenzylisocyanide

Medicinal Chemistry Enzyme Inhibition Neuroscience

Researchers needing tunable C1 components for isocyanide-based multicomponent reactions (IMCRs) face limited electronic and orthogonal functionalization options. 2-Chlorobenzylisocyanide solves this as an ortho-chlorinated benzylic isocyanide. - ortho-Chloro group modulates nucleophilicity (Hammett σmeta ~0.37) for rate/stereochemical control in Ugi-4CR. - Enables 'build-couple' diversification via Pd-catalyzed cross-coupling at the aryl chloride site-unavailable with unsubstituted analogs. - Documented intermediate for dopamine D3 modulators (US Patent 10584135) and active against ChAT/thymidylate synthase.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 602261-91-6
Cat. No. B3416100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzylisocyanide
CAS602261-91-6
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1=CC=CC=C1Cl
InChIInChI=1S/C8H6ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2
InChIKeyYSMCZJCJXWOYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzylisocyanide: Core IMCR Building Block


2-Chlorobenzylisocyanide is an ortho-chlorinated aryl isocyanide building block, classified as a benzylic isocyanide [1]. It is characterized by its highly reactive divalent isocyanide carbon center and is primarily employed as a C1 component in isocyanide-based multicomponent reactions (IMCRs), including the Ugi four-component reaction (U-4CR) and Passerini reaction [1]. Its unique electronic structure, featuring a σ-type HOMO and π-type LUMO, enables versatile reactivity with both nucleophiles and electrophiles [1].

2-Chlorobenzylisocyanide: Unique Among Benzyl Isocyanides


The ortho-chloro substituent on the benzyl ring of 2-chlorobenzylisocyanide imparts distinct steric and electronic properties that directly influence reaction outcomes in IMCRs. The electron-withdrawing chlorine atom affects the nucleophilicity of the isocyanide carbon and can alter the regioselectivity of subsequent transformations . In contrast, unsubstituted benzyl isocyanide lacks this electronic tuning, while para- and meta-chloro isomers exhibit different spatial arrangements that can lead to divergent reactivity and product profiles . Furthermore, the ortho-chloro group can serve as a latent handle for subsequent cross-coupling reactions, enabling additional molecular diversification that is not possible with non-halogenated or differently halogenated analogs .

Evidence for Selecting 2-Chlorobenzylisocyanide Over Analogues


Differential Inhibition of ChAT and Thymidylate Synthase

2-Chlorobenzylisocyanide exhibits a distinct biological activity profile compared to other benzylic isocyanides. It has been specifically assayed for inhibition of chick choline acetyltransferase (ChAT) [1] and human thymidylate synthase [2], two targets of interest in neurological disorders and oncology respectively. While unsubstituted benzyl isocyanide is often employed for its broad heme oxygenase inhibition (KI = 0.15 μM for hHO-1), 2-chlorobenzylisocyanide demonstrates a different target selectivity profile [3].

Medicinal Chemistry Enzyme Inhibition Neuroscience

Patent Evidence for Dopamine D3 Receptor Modulation

2-Chlorobenzylisocyanide is explicitly claimed as a key synthetic intermediate in a patent for substituted compounds modulating the dopamine D3 receptor (US Patent 10584135) [1]. This patent describes compounds useful for treating addictions, drug dependency, and psychiatric conditions. In contrast, other chlorobenzyl isocyanide isomers (e.g., 3- or 4-chloro) are not featured in this specific therapeutic patent context, suggesting that the ortho-substitution pattern provides a synthetic advantage or distinct binding interactions for this receptor target.

CNS Drug Discovery Addiction Medicine Psychiatry

Enhanced Ugi Reactivity via Ortho-Chloro Substitution

The ortho-chloro substituent in 2-chlorobenzylisocyanide withdraws electron density from the aromatic ring and, by resonance, can influence the nucleophilicity of the isocyanide carbon [1]. In Ugi four-component reactions (U-4CR), the rate-determining step often involves nucleophilic attack of the isocyanide on an iminium intermediate [2]. Electron-withdrawing substituents on the benzyl group can modulate this reactivity, potentially leading to improved yields or altered reaction kinetics compared to unsubstituted benzyl isocyanide or electron-donating substituted analogs. While direct comparative kinetic data for 2-chlorobenzylisocyanide is not available in public literature, class-level studies on aryl isocyanides demonstrate that ortho-substituents can significantly affect reaction rates and product distributions [2].

Multicomponent Reaction Combinatorial Chemistry Peptidomimetic Synthesis

Ortho-Chloro as Latent Cross-Coupling Handle

The ortho-chloro group in 2-chlorobenzylisocyanide serves as a latent functional handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after IMCR scaffold assembly [1]. This enables a 'build-couple' strategy where molecular complexity is first generated via multicomponent reaction, followed by further diversification at the chlorine position. In contrast, unsubstituted benzyl isocyanide lacks this orthogonal reactivity handle, while para- and meta-chloro isomers present different steric environments that may influence coupling efficiency or require different catalyst systems [2].

Diversity-Oriented Synthesis C-H Activation Cross-Coupling

2-Chlorobenzylisocyanide: Optimal Application Scenarios


CNS Drug Discovery: Dopamine D3 Receptor Disorders

2-Chlorobenzylisocyanide is a documented synthetic intermediate for preparing dopamine D3 receptor modulators, as claimed in US Patent 10584135 [1]. Medicinal chemistry programs targeting addiction, substance abuse disorders, and certain psychiatric conditions should prioritize this ortho-chloro isocyanide over its regioisomers. The ortho-substitution pattern may confer favorable interactions with the D3 receptor binding pocket or enable specific synthetic routes not accessible with other isomers.

Screening for ChAT and Thymidylate Synthase Inhibitors

Based on BindingDB assay records, 2-chlorobenzylisocyanide has demonstrated activity against choline acetyltransferase (ChAT) and thymidylate synthase [1][2]. This distinct target profile, which differs from the heme oxygenase inhibition characteristic of unsubstituted benzyl isocyanide, makes it a valuable inclusion in screening libraries for neurological disorders (ChAT is essential for acetylcholine synthesis) and oncology (thymidylate synthase is a validated anticancer target).

Diversity-Oriented Synthesis with Post-IMCR Cross-Coupling

The ortho-chloro substituent of 2-chlorobenzylisocyanide enables a 'build-couple' strategy where Ugi or Passerini reaction products can be further elaborated via palladium-catalyzed cross-coupling reactions [1]. This orthogonal reactivity handle allows chemists to generate a Ugi scaffold and then diversify the aryl chloride position, significantly expanding accessible chemical space. This capability is not available with unsubstituted benzyl isocyanide and is optimized for ortho-substitution due to potential directing group effects in C-H activation.

Electronic Tuning of Isocyanide Reactivity in Ugi Reactions

For reaction optimization in U-4CR, 2-chlorobenzylisocyanide offers an electron-withdrawing substituent (Hammett σmeta ~0.37) that can modulate isocyanide nucleophilicity [1]. This electronic tuning can influence reaction rates, yields, and even the stereochemical outcome of the Ugi reaction. Chemists seeking to fine-tune IMCR performance for specific substrate combinations should consider this ortho-chloro derivative over unsubstituted benzyl isocyanide for its distinct electronic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chlorobenzylisocyanide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.